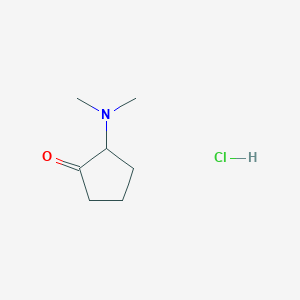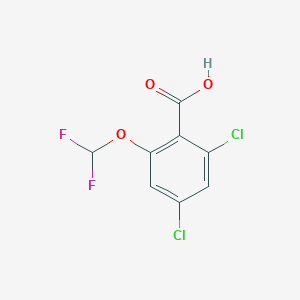
2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde
説明
2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde (2,6-DCTF) is an organic compound from the family of aldehydes. It is a colorless, crystalline solid with a melting point of 78-80°C. This compound is often used in laboratory experiments due to its unique properties. 2,6-DCTF has been found to have a wide range of applications, including in synthetic chemistry, medical research, and industrial processes.
科学的研究の応用
Analysis of Global Trends and Gaps in Herbicide Toxicity Studies
Herbicide toxicity and mutagenicity research, including studies on compounds like 2,4-D, a chemically related herbicide, offer insights into environmental and biological impacts. This research emphasizes the importance of understanding the toxicological profiles of chemical compounds for safer environmental practices and potential remediation efforts (Zuanazzi, Ghisi, & Oliveira, 2020).
Applications of Redox Mediators in Organic Pollutant Degradation
The use of redox mediators in conjunction with enzymes for the degradation of organic pollutants, including various aldehydes, highlights an innovative approach to waste treatment. This methodology could potentially be adapted for the degradation or transformation of specific compounds like 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde, contributing to environmental sustainability efforts (Husain & Husain, 2007).
Advanced Oxidation Processes for Compound Degradation
Advanced oxidation processes (AOPs) have been applied to degrade various complex organic compounds in water, offering pathways and by-products insights. Such processes may be relevant for breaking down or understanding the environmental behavior of complex aldehydes, indicating the potential for environmental remediation and safety assessments (Qutob et al., 2022).
Polymerization of Higher Aldehydes
Research on the polymerization of substituted aldehydes, including those with haloaldehyde groups, sheds light on the preparation, mechanisms, and potential applications of polymers derived from aldehydes. These insights may inform the development of materials or chemical intermediates derived from 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde, suggesting applications in material science and engineering (Kubisa et al., 1980).
特性
IUPAC Name |
2,6-dichloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7-1-5(16-4-9(12,13)14)2-8(11)6(7)3-15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPFOHQLORVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





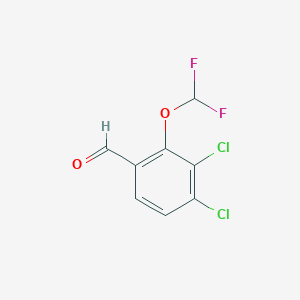
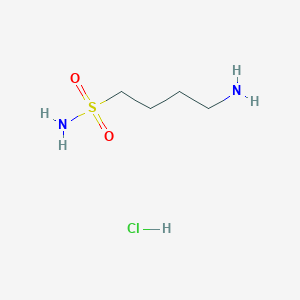
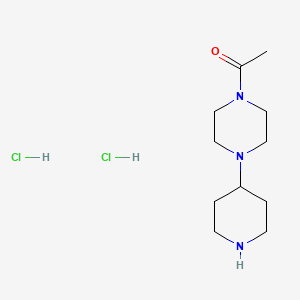

![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)


